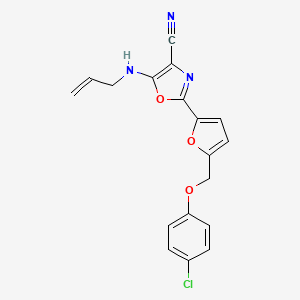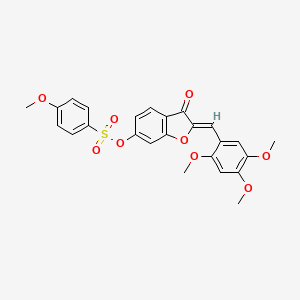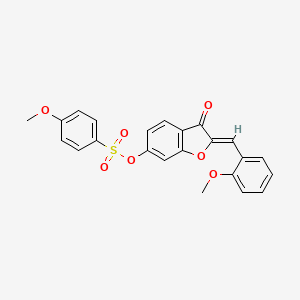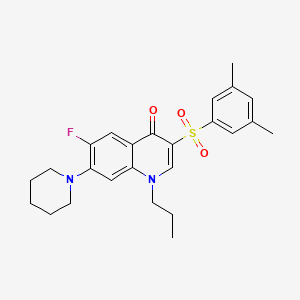
5-(Allylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
説明
5-(Allylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile, commonly known as AACOCF3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to possess various biochemical and physiological effects.
作用機序
AACOCF3 exerts its pharmacological effects by inhibiting the activity of PLA2 and COX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of protein kinase C (PKC), which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
AACOCF3 has been found to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
AACOCF3 has several advantages for laboratory experiments, including its synthetic availability and its ability to inhibit the activity of specific enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for the research on AACOCF3, including its use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its safety and efficacy in humans and to identify potential drug targets for its use in clinical practice. Additionally, the development of novel analogs of AACOCF3 may lead to the discovery of more potent and selective inhibitors of specific enzymes involved in disease pathogenesis.
科学的研究の応用
AACOCF3 has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of various enzymes, including phospholipase A2 (PLA2) and cyclooxygenases (COX), which are involved in the inflammatory response.
特性
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-2-9-21-17-15(10-20)22-18(25-17)16-8-7-14(24-16)11-23-13-5-3-12(19)4-6-13/h2-8,21H,1,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVKTYUSOAXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allylamino)-2-(5-((4-chlorophenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-methoxy-2-phenyl-4-(prop-2-yn-1-ylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3412243.png)
![8-fluoro-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B3412251.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B3412255.png)
![(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B3412264.png)
![6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3412266.png)

![11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3412278.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3412280.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B3412299.png)